molecular formula C18H25N7 B2886015 2-[4-(2-Cyclopropyl-6-methylpyrimidin-4-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-4-amine CAS No. 2415538-84-8

2-[4-(2-Cyclopropyl-6-methylpyrimidin-4-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-4-amine

Cat. No.: B2886015
CAS No.: 2415538-84-8
M. Wt: 339.447
InChI Key: GERLOADSDNJTOR-UHFFFAOYSA-N
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Description

2-[4-(2-Cyclopropyl-6-methylpyrimidin-4-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-4-amine is a complex organic compound that belongs to the class of aminopyrimidines This compound is characterized by its unique structure, which includes a cyclopropyl group, a piperazine ring, and a dimethylpyrimidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(2-Cyclopropyl-6-methylpyrimidin-4-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-4-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Cyclopropylpyrimidine Intermediate: The cyclopropyl group is introduced to the pyrimidine ring through a cyclopropanation reaction.

    Piperazine Ring Formation: The intermediate is then reacted with piperazine under controlled conditions to form the piperazine ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step.

Chemical Reactions Analysis

Types of Reactions

2-[4-(2-Cyclopropyl-6-methylpyrimidin-4-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as alkyl halides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

2-[4-(2-Cyclopropyl-6-methylpyrimidin-4-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-4-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[4-(2-Cyclopropyl-6-methylpyrimidin-4-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-[4-(2-Cyclopropyl-6-methylpyrimidin-4-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-4-amine apart from similar compounds is its unique combination of structural features, which confer specific chemical and biological properties. The presence of the cyclopropyl group and the dimethylpyrimidine moiety, in particular, contribute to its distinct reactivity and potential therapeutic applications.

Properties

IUPAC Name

2-[4-(2-cyclopropyl-6-methylpyrimidin-4-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N7/c1-13-12-16(21-17(20-13)14-4-5-14)24-8-10-25(11-9-24)18-19-7-6-15(22-18)23(2)3/h6-7,12,14H,4-5,8-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GERLOADSDNJTOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C2CC2)N3CCN(CC3)C4=NC=CC(=N4)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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